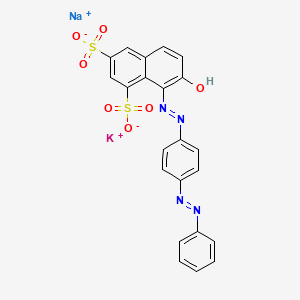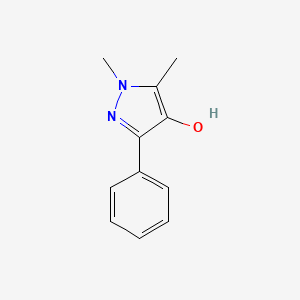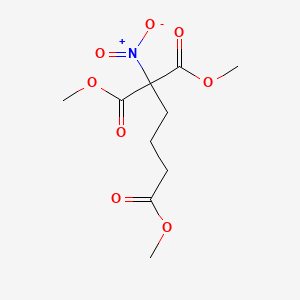
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate: is an organic compound known for its unique structural properties. It is a derivative of piperidine and is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylpropanedioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Mecanismo De Acción
The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate exerts its effects involves its interaction with various molecular targets. The compound can act as a stabilizer or reactant in different chemical processes. Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in polymers.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate stands out due to its specific structural features that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
65345-40-6 |
|---|---|
Fórmula molecular |
C25H46N2O4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C25H46N2O4/c1-11-25(12-2,19(28)30-17-13-21(3,4)26-22(5,6)14-17)20(29)31-18-15-23(7,8)27-24(9,10)16-18/h17-18,26-27H,11-16H2,1-10H3 |
Clave InChI |
KYCZMGBGMMBQAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)


![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)

![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)


